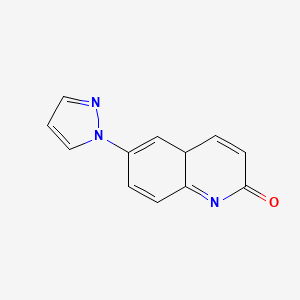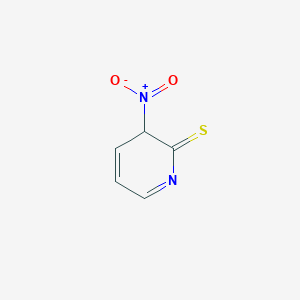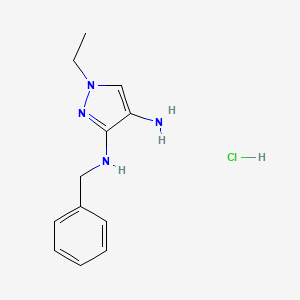![molecular formula C26H52F6O6S2Sn2 B12351268 Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)
Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyltin trifluoromethanesulfonate is an organotin compound with the chemical formula CF3SO3Sn[(CH2)3CH3]3 . It is also known as tributyltin triflate. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications, particularly in industrial and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyltin trifluoromethanesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin chloride with trifluoromethanesulfonic acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In industrial settings, the production of tributyltin trifluoromethanesulfonate often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is carefully controlled to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyltin trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The tin center in tributyltin trifluoromethanesulfonate can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with tributyltin trifluoromethanesulfonate include nucleophiles such as amines and alcohols. Reactions are often carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions involving tributyltin trifluoromethanesulfonate depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of organotin compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tributyltin trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research has explored its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studies have investigated its potential use in drug development, particularly for its anticancer properties.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of tributyltin trifluoromethanesulfonate involves its interaction with molecular targets such as nuclear receptors. For example, it has been shown to interact with the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), influencing various biological pathways . These interactions can lead to changes in gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin Oxide: Used as a biocide in marine paints but has different environmental and toxicological properties.
Trimethyltin Chloride: A related organotin compound with different chemical and biological properties.
Uniqueness
Tributyltin trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications and research contexts .
Eigenschaften
Molekularformel |
C26H52F6O6S2Sn2 |
|---|---|
Molekulargewicht |
876.2 g/mol |
IUPAC-Name |
dibutyl(8-dibutylstannanyliumyloctyl)stannanylium;trifluoromethanesulfonate |
InChI |
InChI=1S/C8H16.4C4H9.2CHF3O3S.2Sn/c1-3-5-7-8-6-4-2;4*1-3-4-2;2*2-1(3,4)8(5,6)7;;/h1-8H2;4*1,3-4H2,2H3;2*(H,5,6,7);;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
WJPTYXZNVIDLEL-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn+](CCCC)CCCCCCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12351191.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12351195.png)





![4aH-benzo[f]isoquinolin-4-one](/img/structure/B12351221.png)
![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)
![1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B12351251.png)

![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)
